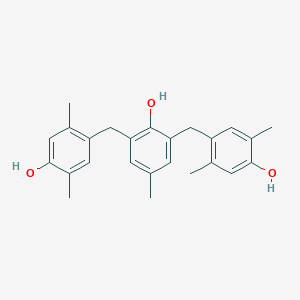
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol, also known as BHT-DOX, is a synthetic antioxidant that has been widely used in various fields of research. BHT-DOX is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.
Mécanisme D'action
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cell membranes.
Biochemical and Physiological Effects:
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been found to have various biochemical and physiological effects. It has been shown to protect against DNA damage, reduce inflammation, and improve liver function. It has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive compared to other antioxidants. However, 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has some limitations, such as its solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol. One area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been found to protect against oxidative damage in the brain and may have potential as a therapeutic agent for these diseases.
Another area of research is the development of new derivatives of 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol with improved antioxidant properties. Researchers are exploring the use of computational methods to design new compounds with enhanced antioxidant activity.
Conclusion:
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol is a synthetic antioxidant with superior properties compared to BHT. It has been extensively studied for its antioxidant properties and has been found to have various biochemical and physiological effects. 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol, including its potential use in the treatment of neurodegenerative diseases and the development of new derivatives with improved antioxidant properties.
Méthodes De Synthèse
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol is synthesized by reacting 2,6-dimethylphenol with p-cresol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with formaldehyde and sodium hydroxide to produce 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol.
Applications De Recherche Scientifique
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been extensively studied for its antioxidant properties and has been found to be effective in preventing oxidative damage to cells and tissues. It has been used in various fields of research such as food preservation, cosmetics, and pharmaceuticals.
Propriétés
Numéro CAS |
148398-19-0 |
|---|---|
Nom du produit |
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol |
Formule moléculaire |
C25H28O3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2,6-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-17(4)23(26)10-15(19)2)25(28)22(7-14)13-20-9-18(5)24(27)11-16(20)3/h6-11,26-28H,12-13H2,1-5H3 |
Clé InChI |
GOWFRAUGTCYVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
Synonymes |
2,6-Bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



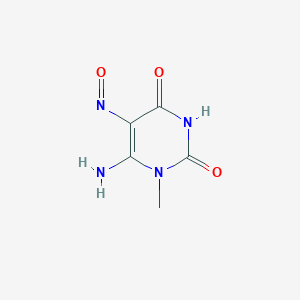

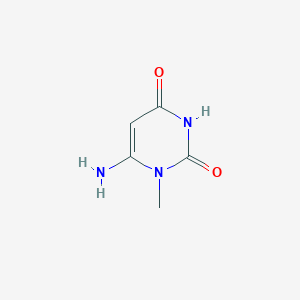
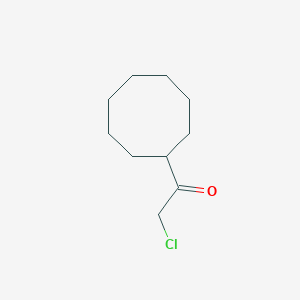

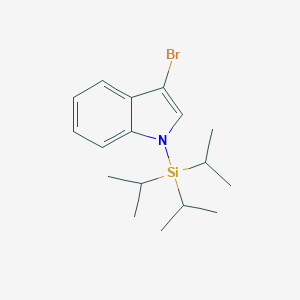
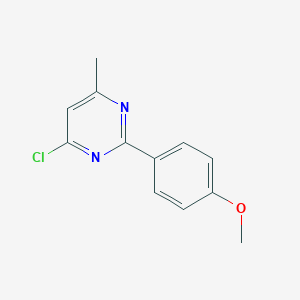

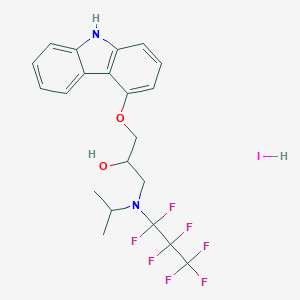
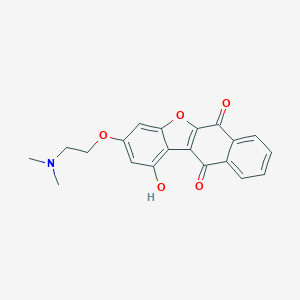
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)


![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)